Rhapontisterone B
Overview
Description
Rhapontisterone B is a phytoecdysone isolated from the roots of Rhaponticum uniflorum, a plant species known for its medicinal properties. Phytoecdysones are a class of steroid hormones in plants that have various biological activities. Rhapontisterone B, along with other related compounds, has been studied for its potential health benefits and pharmacological effects .
Synthesis Analysis
While the provided papers do not detail the synthesis of Rhapontisterone B specifically, they do discuss the synthesis of related compounds. For instance, a folate receptor-targeted prodrug of rhaponticin, a precursor to Rhapontisterone B, was designed and synthesized using a hydrophilic peptide spacer linked to folic acid via a releasable disulfide linker . This approach aimed to improve the therapeutic effect of rhaponticin by enhancing its specificity and reducing toxicity .
Molecular Structure Analysis
The molecular structure of Rhapontisterone B has been determined primarily through physico-chemical properties and spectral analysis. It is characterized as 2β,3β,11α,14α,20ξ,22ξ-hexahydroxy-stigma-7,24(28)-dien-6-oxo-28,25-carbolactone . This complex structure contributes to its biological activity and its interaction with biological systems.
Chemical Reactions Analysis
The papers provided do not offer specific details on the chemical reactions involving Rhapontisterone B. However, the synthesis of related compounds suggests that regioselective methods and the use of linkers such as disulfide bonds are important for creating targeted prodrugs that can release the active compound under certain biological conditions, such as the presence of reducing agents in endosomes .
Physical and Chemical Properties Analysis
The physical and chemical properties of Rhapontisterone B are inferred from its molecular structure, which includes multiple hydroxyl groups that may contribute to its solubility and reactivity. The presence of these functional groups is likely to influence the compound's pharmacokinetics and its ability to interact with biological targets. The related compound rhaponticin has been shown to possess various biological activities, including anticancer and antioxidant effects, which may also be relevant to Rhapontisterone B .
Scientific Research Applications
Phytoecdysteroid Research
Rhapontisterone B is identified as a phytoecdysteroid, a group of compounds studied for various biological activities. Research on the roots of Rhaponticum uniflorum revealed the presence of rhapontisterone B, alongside other ecdysteroids like rhapontisterone and ecdysterone. These compounds are notable for their unique chemical structures and potential biological activities (Li et al., 2000). Similarly, another study isolated three phytoecdysteroids from Rhaponticum uniflorum, including rhapontisterone B, and elaborated on their structural characteristics using spectroscopic methods (Guo et al., 1991).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3S,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15-,17-,19-,20+,21-,22+,24+,25+,26+,27+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDFYOWSKOHCCO-RVRVBGOXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhapontisterone B |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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